Cas no 30202-92-7 (4-(2-Aminophenoxy)benzonitrile)
4-(2-Aminophenoxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Aminophenoxy)benzonitrile
- Benzonitrile, 4-(2-aminophenoxy)-
- 4-(2-Amino-phenoxy)-benzonitril
- AC1LG6AM
- ACMC-209hdr
- CTK8B1407
- Oprea1_100846
- Oprea1_473400
- STK388494
- SureCN1340711
- CS-0206717
- BS-27875
- MFCD00458960
- SCHEMBL1340711
- SB79002
- 2-(4-cyanophenoxy)aniline
- DTXSID80355686
- AKOS000214957
- 30202-92-7
- SBJJVBACWYPFTP-UHFFFAOYSA-N
-
- MDL: MFCD00458960
- Inchi: 1S/C13H10N2O/c14-9-10-5-7-11(8-6-10)16-13-4-2-1-3-12(13)15/h1-8H,15H2
- InChI Key: SBJJVBACWYPFTP-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C#N)=CC=1)C1C=CC=CC=1N
Computed Properties
- Exact Mass: 210.079312947g/mol
- Monoisotopic Mass: 210.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 59Ų
4-(2-Aminophenoxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639193-1g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 1g |
$ 70.00 | 2022-06-07 | ||
| TRC | A639193-5g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 5g |
$ 230.00 | 2022-06-07 | ||
| TRC | A639193-10g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 10g |
$ 340.00 | 2022-06-07 | ||
| Fluorochem | 210737-1g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 210737-5g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 95% | 5g |
£188.00 | 2022-03-01 | |
| Fluorochem | 210737-25g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 95% | 25g |
£400.00 | 2022-03-01 | |
| Fluorochem | 210737-100g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 95% | 100g |
£1050.00 | 2022-03-01 | |
| Alichem | A019094290-100g |
4-(2-Aminophenoxy)benzonitrile |
30202-92-7 | 95% | 100g |
$805.98 | 2023-09-02 | |
| abcr | AB335114-1 g |
4-(2-Aminophenoxy)benzonitrile; 98% |
30202-92-7 | 1g |
€144.00 | 2023-04-26 | ||
| abcr | AB335114-5 g |
4-(2-Aminophenoxy)benzonitrile; 98% |
30202-92-7 | 5g |
€297.00 | 2023-04-26 |
4-(2-Aminophenoxy)benzonitrile Suppliers
4-(2-Aminophenoxy)benzonitrile Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-(2-Aminophenoxy)benzonitrile
4-(2-Aminophenoxy)benzonitrile (CAS 30202-92-7): A Versatile Intermediate in Organic Synthesis and Pharmaceutical Applications
4-(2-Aminophenoxy)benzonitrile (CAS 30202-92-7) is a specialized organic compound that has gained significant attention in recent years due to its unique structural features and broad utility in chemical synthesis. This nitrile-containing aromatic amine serves as a crucial building block in the development of various pharmaceuticals, agrochemicals, and advanced materials. With the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol, this compound combines the reactivity of both an amino group and a cyano group, making it particularly valuable for constructing complex molecular architectures.
The growing interest in 4-(2-Aminophenoxy)benzonitrile derivatives reflects current research trends in medicinal chemistry, where scientists are actively searching for novel heterocyclic compounds with improved pharmacological properties. Recent studies have highlighted its potential as a precursor for kinase inhibitors, a class of compounds that has revolutionized cancer treatment in the past decade. The compound's ability to form hydrogen bonds through its amino group while maintaining aromatic character through its benzonitrile moiety makes it particularly attractive for drug discovery applications.
From a synthetic chemistry perspective, 4-(2-Aminophenoxy)benzonitrile synthesis typically involves the nucleophilic aromatic substitution reaction between 2-aminophenol and 4-fluorobenzonitrile under basic conditions. This ether formation reaction produces the target compound with good yield and purity, making it commercially viable for large-scale production. The compound's melting point ranges between 98-102°C, and it typically appears as a light yellow to beige crystalline powder with good stability under standard storage conditions.
In the pharmaceutical industry, researchers have explored 4-(2-Aminophenoxy)benzonitrile applications in developing treatments for chronic inflammatory diseases and certain types of cancer. Its molecular structure allows for easy modification, enabling medicinal chemists to create libraries of analogs for structure-activity relationship studies. The compound's drug-like properties, including appropriate lipophilicity and molecular weight, contribute to its popularity in lead compound optimization programs.
The material science field has also benefited from 4-(2-Aminophenoxy)benzonitrile CAS 30202-92-7, where it serves as a monomer for preparing specialty polymers with unique optical and electronic properties. Its incorporation into polymer backbones can impart enhanced thermal stability and interesting photophysical characteristics, making these materials suitable for organic electronics applications such as OLEDs and photovoltaic devices.
Quality control of 4-(2-Aminophenoxy)benzonitrile typically involves HPLC analysis with UV detection, ensuring purity levels exceeding 98% for most research applications. The compound shows good solubility in common organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane, while being only sparingly soluble in water. This solubility profile makes it convenient for various organic synthesis applications while allowing for easy purification through recrystallization.
Recent advancements in green chemistry have led to improved synthetic routes for 4-(2-Aminophenoxy)benzonitrile preparation, focusing on catalyst optimization and solvent reduction. These developments align with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices and reduced environmental impact. Researchers have reported successful synthesis using microwave-assisted methods, which significantly reduce reaction times and improve yields compared to conventional heating methods.
The commercial availability of 4-(2-Aminophenoxy)benzonitrile has increased in recent years, with several specialty chemical suppliers offering the compound in various quantities ranging from gram to kilogram scales. Pricing varies depending on purity grade and order volume, with current market trends showing stable demand from both academic and industrial research sectors. Proper handling requires standard laboratory precautions, including the use of personal protective equipment and adequate ventilation, although the compound does not present significant acute toxicity concerns.
Looking toward future applications, 4-(2-Aminophenoxy)benzonitrile research continues to explore its potential in developing next-generation therapeutics, particularly in targeted cancer therapies and anti-inflammatory drugs. Its structural versatility allows for incorporation into various scaffold designs, making it valuable for fragment-based drug discovery approaches. As computational chemistry and AI-assisted drug design become more prevalent, compounds like 4-(2-Aminophenoxy)benzonitrile with well-defined synthetic accessibility and modification potential will likely see increased utilization.
For researchers working with 4-(2-Aminophenoxy)benzonitrile CAS 30202-92-7, proper storage recommendations include keeping the material in a cool, dry place away from strong oxidizing agents. The compound demonstrates good stability at room temperature when protected from moisture and light, with typical shelf life exceeding two years under appropriate conditions. Analytical characterization typically includes 1H NMR, 13C NMR, and mass spectrometry to confirm identity and purity, with infrared spectroscopy often used to verify the presence of characteristic functional groups.
The environmental fate of 4-(2-Aminophenoxy)benzonitrile has been studied to some extent, showing moderate biodegradability under aerobic conditions. While not classified as highly hazardous, proper waste disposal methods should be followed in accordance with local regulations. The compound's environmental profile compares favorably with many similar aromatic nitriles, contributing to its acceptance in industrial applications where ecological considerations are increasingly important.
In conclusion, 4-(2-Aminophenoxy)benzonitrile represents an important chemical building block with diverse applications across multiple scientific disciplines. Its combination of synthetic accessibility, structural versatility, and favorable physicochemical properties ensures its continued relevance in both academic and industrial research settings. As chemical biology and materials science continue to advance, this compound will likely find new applications in emerging technologies, maintaining its status as a valuable tool for chemists and researchers worldwide.
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